Cas no 2229567-74-0 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate)

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate
- EN300-1900770
- 2229567-74-0
- tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate
-
- Inchi: 1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-12-5-4-11(13(17)8-12)9-16(10-18)6-7-16/h4-5,8H,6-7,9-10,18H2,1-3H3,(H,19,20)
- InChI Key: FKBBFJJDGGGSPB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CC1(CN)CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 294.17435614g/mol
- Monoisotopic Mass: 294.17435614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 2.5
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900770-0.1g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1900770-0.5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1900770-2.5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1900770-0.25g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1900770-1g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1900770-5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1900770-10g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-1900770-10.0g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1900770-0.05g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1900770-1.0g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}-3-fluorophenyl)carbamate |
2229567-74-0 | 1g |
$1100.0 | 2023-06-01 |
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0)
The compound tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a substituted phenyl ring with fluorine and cyclopropylmethyl substituents. The presence of these functional groups makes it a versatile compound for research and development in the fields of drug discovery, agrochemicals, and material science.
Recent studies have highlighted the importance of cyclopropylmethyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The incorporation of a fluorine atom at the meta position of the phenyl ring further enhances the compound's electronic properties, making it an attractive candidate for designing novel bioactive molecules. Additionally, the tert-butyl carbamate moiety provides steric protection to the amine group, which is crucial for maintaining the compound's stability during synthesis and storage.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and carbamate formation. The use of advanced catalytic systems and green chemistry principles has enabled researchers to optimize the synthesis pathway, reducing waste and improving yield. For instance, recent advancements in palladium-catalyzed cross-coupling reactions have facilitated the construction of the cyclopropylmethyl group with high efficiency.
The biological activity of this compound has been explored in various contexts. In pharmacology, it has shown promise as a potential lead molecule for developing drugs targeting specific enzymes or receptors. For example, its ability to inhibit certain kinases has been reported in recent studies, suggesting its potential in oncology research. Furthermore, its application as an agrochemical has been investigated, with preliminary resultsindicating its effectiveness as a plant growth regulator or pest control agent.
From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes hydrolysis and oxidation, leading to the formation of less complex byproducts. These findings are crucial for ensuring sustainable practices in its production and application.
In conclusion, tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}-3-fluorophenyl)carbamate (CAS No. 2229567-74-0) is a multifaceted compound with vast potential across various industries. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool for researchers and developers alike.
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